2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The benzofuran core can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups .
Scientific Research Applications
2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its anticancer, antibacterial, and antiviral activities.
Biological Research: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin are similar in structure and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also share some structural similarities and biological activities with benzofuran compounds.
Uniqueness
What sets 2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the chloro group and the benzofuran core makes it a versatile compound for various applications in medicinal chemistry and industrial synthesis .
Properties
IUPAC Name |
2-chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-8-6-12-9(2)14(11(4)18-16(19)10(3)17)21-15(12)13(7-8)20-5/h6-7,10-11H,1-5H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFSWGIAOFRMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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